An In-depth Technical Guide to the Chemical Properties of 2-cyclohexyl-2-phenylacetonitrile
An In-depth Technical Guide to the Chemical Properties of 2-cyclohexyl-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-cyclohexyl-2-phenylacetonitrile, a versatile organic compound. This document is intended for researchers, scientists, and professionals in drug development and other relevant fields. It includes a detailed summary of its chemical properties, experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.
Chemical Properties
2-cyclohexyl-2-phenylacetonitrile, also known as α-cyclohexylbenzeneacetonitrile, is a chemical compound with the molecular formula C14H17N[1]. It is characterized by the presence of a nitrile group, a phenyl group, and a cyclohexyl group attached to the same carbon atom.
Physical and Chemical Data
A summary of the key physical and chemical properties of 2-cyclohexyl-2-phenylacetonitrile is presented in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C14H17N | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| CAS Number | 3893-23-0 | [1] |
| Appearance | Crystalline mass | [2] |
| Melting Point | 50–53.5 °C (recrystallized: 56–58 °C) | [2] |
| Boiling Point | 174–176 °C at 13 mmHg (approximately 322.50 °C at 760 mmHg, est.) | [2][3] |
| Solubility | Soluble in alcohol. Insoluble in water (5.63 mg/L at 25 °C, est.). | [3] |
| logP (o/w) | 3.860 (est.) | [3] |
| Flash Point | 313.00 °F (156.30 °C) (est.) | [3] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
Reactivity and Stability
The reactivity of 2-cyclohexyl-2-phenylacetonitrile is largely dictated by the nitrile group (-C≡N), which is a potent electron-withdrawing group that activates the adjacent carbon atom[4]. This allows for various chemical transformations, making it a useful intermediate in organic synthesis[4]. The nitrile group can undergo reactions such as hydrolysis, reduction, and addition reactions. The compound is noted to be very stable in almost all media, which contributes to its use as a fragrance agent[5].
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-cyclohexyl-2-phenylacetonitrile.
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¹H NMR Spectroscopy : The proton NMR spectrum provides information about the hydrogen atoms in the molecule, including the phenyl and cyclohexyl groups[1].
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Key signals include those for the quaternary carbon of the nitrile group, the carbons of the phenyl ring, and the methylene carbons of the cyclohexyl ring[4].
-
Mass Spectrometry (GC-MS) : Gas chromatography-mass spectrometry can be used for the identification and quantification of the compound. The NIST Mass Spectrometry Data Center provides reference mass spectral data for 2-cyclohexyl-2-phenylacetonitrile[1].
Experimental Protocols
Synthesis of 2-cyclohexyl-2-phenylacetonitrile
The most common method for the synthesis of 2-cyclohexyl-2-phenylacetonitrile is the alkylation of benzyl cyanide (phenylacetonitrile) with a cyclohexyl halide[2].
Materials:
-
Benzyl cyanide (phenylacetonitrile)
-
Sodamide (NaNH2) or Sodium in liquid ammonia
-
Bromocyclohexane
-
Anhydrous ether
-
Dry, sulfur-free toluene
-
Liquid ammonia
-
Dry ice
-
Benzene
-
Water
-
Commercial pentane (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser with a drying tube, prepare a solution of sodamide in liquid ammonia. This is achieved by dissolving sodium in liquid ammonia until the blue color disappears, indicating the formation of sodamide[2].
-
Cool the flask in a dry ice bath and add benzyl cyanide dropwise through the dropping funnel over approximately 10 minutes[2].
-
After the addition is complete, remove the dry ice bath and stir the solution for about 15 minutes[2].
-
Add dry, sulfur-free toluene and anhydrous ether dropwise to the reaction mixture as the ammonia evaporates[2].
-
Attach a fresh drying tube to the condenser, turn on the cooling water, and add bromocyclohexane to the warm solution over about 20 minutes. The reaction is vigorous and may require external cooling[2].
-
Heat the mixture under reflux in an oil bath for 2 hours[2].
-
Cool the reaction mixture and wash it with water. Separate the aqueous layer and extract it with two portions of benzene[2].
-
Combine the organic layers (benzene and toluene solutions) and wash them with two portions of water[2].
-
Distill the combined organic solution under reduced pressure to obtain the crude α-cyclohexylphenylacetonitrile, which solidifies upon cooling[2].
-
The product can be further purified by recrystallization from commercial pentane[2].
Analytical Method: High-Performance Liquid Chromatography (HPLC)
2-cyclohexyl-2-phenylacetonitrile can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC)[6].
Method:
-
Column: A suitable reverse-phase column, such as Newcrom R1 or C18[6].
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid[6].
-
Detection: UV detection at an appropriate wavelength.
-
Application: This method is scalable and can be used for purity assessment and for the isolation of impurities in preparative separation[6].
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-cyclohexyl-2-phenylacetonitrile.
Caption: Workflow for the synthesis of 2-cyclohexyl-2-phenylacetonitrile.
References
- 1. Cyclohexylphenylacetonitrile | C14H17N | CID 95302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-cyclohexyl-2-phenyl acetonitrile, 3893-23-0 [thegoodscentscompany.com]
- 4. 2-Cyclohexylidene-2-phenylacetonitrile | 10461-98-0 | Benchchem [benchchem.com]
- 5. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof - Google Patents [patents.google.com]
- 6. 2-Cyclohexyl-2-phenylacetonitrile | SIELC Technologies [sielc.com]
